molecular formula C7H10O2 B2503415 Methyl (3E)-hexa-3,5-dienoate CAS No. 32775-94-3

Methyl (3E)-hexa-3,5-dienoate

Cat. No.: B2503415
CAS No.: 32775-94-3
M. Wt: 126.155
InChI Key: FFACAHMRMSJQDK-SNAWJCMRSA-N
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Description

Methyl (3E)-hexa-3,5-dienoate is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.155. The purity is usually 95%.
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Scientific Research Applications

Applications in Synthesis of Complex Compounds

Methyl (3E)-hexa-3,5-dienoate, due to its structural properties, finds applications in the synthesis of complex organic compounds. It is used in the [4+2] anionic annulation process to produce 3-(2-alkenyl)naphthoates, which are crucial in the novel synthesis of anthraquinones and tetrahydroanthraquinones. This process, when combined with intramolecular carbonyl-ene reaction (ICE), enhances the accessibility of naphthoates, culminating in the creation of diastereoselective syntheses. This strategy was notably applied in the efficient 3-step synthesis of dehydroherbarin from a 3-methallylnaphthoate (Basak & Mal, 2017).

Role in the Synthesis of Agrochemicals

The chemical also plays a role in the formal synthesis of strobilurins A and X, which are key agrochemicals. It serves as a precursor in highly stereospecific reactions that lead to the synthesis of these compounds. The structural integrity of the C=C bonds in the conjugated aryldiene system is remarkably maintained throughout the transformation processes, underpinning the compound’s stability and reactivity (Grigorieva et al., 2010).

In Renewable Energy and Green Chemistry

The compound is utilized in the field of renewable energy and green chemistry. It is involved in cross metathesis processes with renewable cross partners like estragole and methyl sorbate to produce derivatives. The process is optimized through the judicious choice of ruthenium-based metathesis catalysts and reaction conditions, achieving good conversion and selectivity with minimal solvent and catalyst usage. This underscores the compound’s role in fostering sustainable chemical processes (Ferreira et al., 2021).

Properties

IUPAC Name

methyl (3E)-hexa-3,5-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-5H,1,6H2,2H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFACAHMRMSJQDK-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC=CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C/C=C/C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32775-94-3
Record name methyl (3E)-hexa-3,5-dienoate
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